An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, purification methods, and in-depth characterization utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's application in Suzuki-Miyaura cross-coupling reactions and its relevance in drug discovery, particularly as a scaffold for Retinoid X Receptor (RXR) agonists.
Introduction
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is an aromatic boronic acid containing a tetralin scaffold. This structural motif is present in a variety of biologically active molecules and approved drugs.[1][2] The boronic acid functional group makes it a versatile intermediate for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of complex molecular architectures.[4] The tetralin framework itself is a key component of compounds targeting nuclear receptors, such as the Retinoid X Receptor (RXR), which are implicated in various physiological and pathological processes.[1][5] This guide provides the essential technical details for the synthesis and thorough characterization of this important chemical entity.
Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic Acid
The synthesis of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid is most commonly achieved through a lithium-halogen exchange reaction starting from 2-bromo-5,6,7,8-tetrahydronaphthalene, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol
Materials:
-
2-bromo-5,6,7,8-tetrahydronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5,6,7,8-tetrahydronaphthalene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours at room temperature.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[6][7]
Synthesis Workflow
Caption: Synthesis workflow for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 405888-56-4 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid are summarized below.
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~7.6 (s, 1H) | Ar-H |
| ~7.5 (d, 1H) | Ar-H |
| ~7.0 (d, 1H) | Ar-H |
| ~2.8 (t, 4H) | -CH₂- (aliphatic) |
| ~1.8 (m, 4H) | -CH₂- (aliphatic) |
| ~8.0 (br s, 2H) | B(OH)₂ |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.[8][9]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H stretch (B-OH) | Strong, Broad |
| 3100-3000 | C-H stretch (Aromatic) | Medium |
| 2950-2850 | C-H stretch (Aliphatic) | Strong |
| 1610-1580 | C=C stretch (Aromatic) | Medium |
| 1400-1300 | B-O stretch | Strong |
| ~1350 | In-plane O-H bend | Medium |
| 850-800 | C-H bend (Aromatic) | Strong |
Note: Characteristic absorption bands for arylboronic acids.[10][11][12]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z (relative intensity) | Assignment |
| 176 | [M]⁺ |
| 158 | [M - H₂O]⁺ |
| 131 | [M - B(OH)₃]⁺ |
Note: Expected fragmentation pattern under Electron Ionization (EI). Arylboronic acids can undergo dehydration and deboronation.[13][14]
Applications in Organic Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling Reaction
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
Experimental Protocol (General):
-
To a reaction vessel, add the aryl halide (1.0 eq), 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization.[4][15]
Role in Drug Discovery: Retinoid X Receptor (RXR) Agonists
The tetralin scaffold is a key feature of several Retinoid X Receptor (RXR) agonists, such as Bexarotene.[16][17][18] RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1][5][19] As heterodimer partners for other nuclear receptors like PPARs and LXRs, RXRs are central to many signaling pathways.[1][20] The synthesis of novel tetralin-based boronic acids, such as the title compound, allows for the exploration of new chemical space in the development of next-generation RXR modulators with potentially improved efficacy and side-effect profiles.
RXR Signaling Pathway:
Caption: Simplified Retinoid X Receptor (RXR) signaling pathway.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The significance of this compound as a versatile building block, particularly for the development of novel therapeutics targeting the Retinoid X Receptor, underscores its importance in modern drug discovery.
References
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